1-Azido-1-methylcyclohexane

Click Chemistry Bioorthogonal Labeling SPAAC Kinetics

1-Azido-1-methylcyclohexane is an organic compound belonging to the tertiary alkyl azide class, characterized by an azido group (-N₃) attached to the 1-position of a methylcyclohexane ring. With a molecular formula of C₇H₁₃N₃ and a molecular weight of 139.20 g/mol, it serves as a sterically hindered, branched azide building block for click chemistry, particularly strain-promoted alkyne-azide cycloadditions [REFS-1, REFS-2].

Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
CAS No. 22530-83-2
Cat. No. B14712754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-1-methylcyclohexane
CAS22530-83-2
Molecular FormulaC7H13N3
Molecular Weight139.20 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)N=[N+]=[N-]
InChIInChI=1S/C7H13N3/c1-7(9-10-8)5-3-2-4-6-7/h2-6H2,1H3
InChIKeyUTETZECQGJWAQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azido-1-methylcyclohexane (CAS 22530-83-2): Tertiary Azide Procurement for Click Chemistry and Synthesis


1-Azido-1-methylcyclohexane is an organic compound belonging to the tertiary alkyl azide class, characterized by an azido group (-N₃) attached to the 1-position of a methylcyclohexane ring. With a molecular formula of C₇H₁₃N₃ and a molecular weight of 139.20 g/mol, it serves as a sterically hindered, branched azide building block for click chemistry, particularly strain-promoted alkyne-azide cycloadditions [REFS-1, REFS-2].

Why Substituting 1-Azido-1-methylcyclohexane with Other Cycloalkyl Azides Fails to Replicate Steric Outcomes in SPAAC


The tertiary nature of 1-azido-1-methylcyclohexane imparts distinct steric profiles during cycloadditions compared to primary or secondary azides, directly impacting reaction kinetics and chemoselectivity [1]. Unlike common linear or less-hindered azides, its reactivity with sterically demanding cyclooctynes (e.g., dibenzocyclooctynes, ADIBO) can drop by several orders of magnitude, a behavior that cannot be replicated by generic primary or secondary azide substitutes and is critical for applications requiring semiorthogonal dual-labeling or tunable reaction rates [1].

Head-to-Head Quantitative Evidence for Selecting 1-Azido-1-methylcyclohexane Over Other Azides


Reactivity Differentiation: Reduced ADIBO SPAAC Rates for Tertiary Azides vs. Primary/Secondary Analogs

In strain-promoted alkyne-azide cycloadditions (SPAAC), tertiary azides exhibit a dramatic, quantifiable decrease in reactivity with the bulky cyclooctyne ADIBO relative to primary (pAz) or secondary (sAz) azides. Computational and experimental data demonstrate the reaction rate drops by several orders of magnitude for tertiary azides (as a class) compared to primary/secondary azides, driven by increased Pauli repulsion [1]. While all azides show similar rates with the less hindered BCN, the chemoselectivity for ADIBO allows selective dual-labeling using a tertiary azide such as 1-azido-1-methylcyclohexane without catalyst [1].

Click Chemistry Bioorthogonal Labeling SPAAC Kinetics

Steric Bulk Quantification: A-value Analysis of the Methylcyclohexyl Substituent

The steric bulk of the 1-methylcyclohexyl group can be quantified by the conformational free energy difference (A-value). The A-value for a methyl group on cyclohexane is ~1.74 kcal/mol, and the additional methyl substitution at the 1-position creates a neopentyl-like geometry, significantly increasing the effective steric profile of the azido moiety compared to unsubstituted cyclohexyl azide [1]. This provides a quantifiable steric parameter for comparison with other azides.

Conformational Analysis Steric Parameters Physical Organic Chemistry

Purity and Physical Form: Guaranteed Quality from a Reputable Vendor

The compound is available from Sigma-Aldrich with a verified minimum purity of 95% . This contrasts with other potential sources where purity is either not guaranteed or the product has been discontinued, such as the CymitQuimica listing which was described as a 'Discontinued product' with a 'Min. 95%' specification but no available stock . The availability of a Certificate of Analysis (CoA) from Sigma-Aldrich ensures traceable quality for reproducible experimental data .

Chemical Procurement Quality Control Analytical Standards

Procurement-Driven Application Scenarios for 1-Azido-1-methylcyclohexane in Advanced Research


Semiorthogonal Dual-Labeling in Chemical Biology

Leveraging the class-level chemoselectivity of tertiary azides, 1-azido-1-methylcyclohexane can be paired with a primary azide for catalyst-free, sequential SPAAC labeling. Based on the finding that tertiary azides are orders of magnitude less reactive towards ADIBO, using this compound as a sterically-hindered tag enables orthogonal labeling with a fast-reacting primary azide (targeting BCN) followed by a slower, selective labeling of the tertiary azide with ADIBO in the same system [1].

Kinetic Tuning of Polymer Crosslinking and Material Synthesis

In material science, reaction rates of azide-alkyne cycloadditions can be finely tuned by the azide's steric profile. The quaternary center of 1-azido-1-methylcyclohexane provides a quantifiably higher steric barrier than secondary azides, as inferred from A-value data [2]. This makes it a superior candidate when a slower, more controlled gelation or crosslinking is required compared to using less-hindered azides, preventing premature network formation.

Synthesis of Sterically Shielding Triazole Pharmacophores

For medicinal chemistry programs exploring macrocyclic or sterically-constrained 1,2,3-triazole libraries, the 1-methylcyclohexyl group imparts unique conformational and steric properties. The verified commercial purity (95%) and availability through a major vendor facilitates the reliable large-scale synthesis of lead compounds carrying this hydrophobic, shielding group, which is distinct from smaller or linear alkyl azides.

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